molecular formula C8H13NO3S2 B14709639 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester CAS No. 23509-63-9

3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester

Cat. No.: B14709639
CAS No.: 23509-63-9
M. Wt: 235.3 g/mol
InChI Key: DOJFITTUVHSVNO-UHFFFAOYSA-N
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Description

3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester typically involves the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature. This one-pot synthesis method affords various derivatives in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as acetonitrile or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazolidine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine ring and the thioxo group allows the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy and thioxo groups enhances its potential for diverse applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

23509-63-9

Molecular Formula

C8H13NO3S2

Molecular Weight

235.3 g/mol

IUPAC Name

ethyl 4-hydroxy-3,4-dimethyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate

InChI

InChI=1S/C8H13NO3S2/c1-4-12-6(10)5-8(2,11)9(3)7(13)14-5/h5,11H,4H2,1-3H3

InChI Key

DOJFITTUVHSVNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N(C(=S)S1)C)(C)O

Origin of Product

United States

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